molecular formula C8H9NO4S B1209806 Carbomethoxybenzenesulphonamide CAS No. 57683-71-3

Carbomethoxybenzenesulphonamide

Cat. No. B1209806
CAS RN: 57683-71-3
M. Wt: 215.23 g/mol
InChI Key: VSOOBQALJVLTBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbomethoxybenzenesulphonamide and its derivatives involves various chemical reactions. For instance, derivatives such as N-hydroxybenzenesulphonamide have been prepared and tested as potential inhibitors, highlighting the versatility of the compound's synthesis pathways. The synthesis process can involve reactions like the cyclization of aminophosphinates derived from a nitrobenzene precursor or the carbodiimide-promoted cyclization, showcasing the compound's chemical flexibility and the potential for creating a wide range of derivatives (Merceron-Saffon et al., 2003).

Molecular Structure Analysis

The molecular structure of carbomethoxybenzenesulphonamide derivatives has been extensively studied. Crystal structure studies of p-substitutedbenzenesulphonamides have revealed the impact of ring substitution on the crystal structures, offering insights into the orientation of various groups around the phenyl ring and the effect of electron-withdrawing substituents on bond lengths and angles. These studies provide a detailed understanding of the molecular geometry and structural characteristics of these compounds (Gowda et al., 2003).

Chemical Reactions and Properties

Carbomethoxybenzenesulphonamide undergoes a variety of chemical reactions, reflecting its diverse chemical properties. For example, reactions with chlorosulphonyl isocyanate followed by cyclisation with Lewis acids yield 2H-1,2,4-benzothiazidazin-3(4H)-one 1,1-dioxides, demonstrating the compound's reactivity and potential for creating complex structures (Girard et al., 1979).

Physical Properties Analysis

The physical properties of carbomethoxybenzenesulphonamide derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in various domains. The solubility and pH of solutions, for example, are significant for their potential use as topical drugs, where less irritation is desirable compared to more acidic preparations (Hou et al., 2019).

Chemical Properties Analysis

The chemical properties of carbomethoxybenzenesulphonamide, such as its ability to undergo nucleophilic displacement reactions or its inhibitory activity against specific enzymes, highlight its potential in pharmacological and biochemical applications. Studies on derivatives like 4-methoxybenzene-1,3-isophthalamides reveal their anti-platelet aggregation activities, underscoring the compound's relevance in medical research (Liu et al., 2012).

Scientific Research Applications

Metabolism and Biological Effects

  • The metabolism of sulphonamide drugs, which include derivatives like Carbomethoxybenzenesulphonamide, has been studied to understand their effects on bacterial respiration and their potential biological activity. For example, investigations into metanilamide, a related compound, revealed that it undergoes significant oxidation and can inhibit the respiration of several bacteria as effectively as sulphanilamide, indicating a potential area of research for Carbomethoxybenzenesulphonamides (Dodson & Williams, 1946).

Pharmacological Properties

  • Research into the pharmacological properties of sulphonamide derivatives has been ongoing. For instance, studies on compounds like R-(−)-YM12617, which is structurally related to Carbomethoxybenzenesulphonamide, have shown their effectiveness in inhibiting certain receptor activities in human tissues (Holmquist, Hedlund, & Andersson, 1990).

In Vitro Applications

  • Sulphonamide compounds, including Carbomethoxybenzenesulphonamide derivatives, have been explored as in vitro inhibitors of enzymes like carbonic anhydrase. This research has implications in areas such as diuretic activity and potential therapeutic applications (Beasley, Overell, Petrow, & Stephenson, 1958).

Chemotherapy and Antibacterial Applications

  • The use of sulphonamides, including Carbomethoxybenzenesulphonamide and its derivatives, has been explored in chemotherapy, particularly in treating bacterial infections. This research has been foundational in developing sulphonamide-based treatments for various bacterial diseases (Buttle, Dewing, Foster, Gray, Smith, & Stephenson, 1938).

Potential Antitumor Properties

  • Recent studies have investigated the cytotoxic properties of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide, a compound structurally related to Carbomethoxybenzenesulphonamide, particularly its effectiveness against certain cancer cell lines. This highlights the potential of sulphonamide derivatives in cancer research (González et al., 2021).

Antiglaucoma and Antidiabetic Applications

  • Sulphonamide derivatives have been studied for their antiglaucoma properties, with research focusing on selective inhibition of certain enzymes, showing potential for topical use in treating glaucoma (Hou et al., 2019). Additionally, the role of sulphonylureas, a class of compounds related to Carbomethoxybenzenesulphonamide, has been extensively studied in the management of type 2 diabetes (Uk-Prospective-Diabetes-Study-Group, 1998).

Safety And Hazards

Carbomethoxybenzenesulphonamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .

properties

IUPAC Name

methyl 2-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOOBQALJVLTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074062
Record name Benzoic acid, 2-(aminosulfonyl)-, methyl ester
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Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoic acid, 2-(aminosulfonyl)-, methyl ester
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Product Name

Methyl 2-(aminosulfonyl)benzoate

CAS RN

57683-71-3
Record name Methyl 2-(aminosulfonyl)benzoate
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Record name Benzoic acid, 2-(aminosulfonyl)-, methyl ester
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Record name Benzoic acid, 2-(aminosulfonyl)-, methyl ester
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Record name Benzoic acid, 2-(aminosulfonyl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl o-sulphamoylbenzoate
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Synthesis routes and methods

Procedure details

An HCl stream is led under cooling into a suspension of 143.3 g (0.78 mol) in 600 ml absolute methanol until saturation. Subsequently the solution is refluxed yet two hours until the saccharine has gone completely into solution and the reaction has terminated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RK Juhler, SR Sørensen, L Larsen - Water Research, 2001 - Elsevier
High-performance liquid chromatography (HPLC) methods were developed for the optimised determination of five herbicide residues (dichlorprop, isoproturon, mecoprop, metsulfuron-…
Number of citations: 85 www.sciencedirect.com
N Sand - Foundations of Crystallography - scripts.iucr.org
X= Cl X= OMe X= Me X= O The structures of S-substituted N-methyl-6, 7-dihydro-5H-dibenzo [b, g][l, S] thiazocinium salts were determined by X-ray method in order to investigate the …
Number of citations: 4 scripts.iucr.org

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